![molecular formula C16H11Cl2N3O B2494561 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine CAS No. 477852-16-7](/img/structure/B2494561.png)
4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine involves coupling phenylmethanamine derivatives with pyrimidine or triazole derivatives. For instance, a simple method was developed for synthesizing N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, demonstrating the potential for creating complex molecules through strategic coupling and cyclization reactions under controlled conditions (Bommeraa, Kumar, & Eppakayala, 2019).
Molecular Structure Analysis
The molecular structure of compounds structurally related to 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine has been elucidated through techniques such as X-ray diffraction. These studies reveal intricate details about the crystalline structure and molecular interactions, including hydrogen bonding and π-stacking interactions, which are crucial for understanding the physical and chemical behavior of these compounds (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
Chemical Reactions and Properties
The chemical reactivity of pyrimidin-2-amine derivatives involves interactions with various reagents to produce compounds with potential biological activity. Reactions with primary and heterocyclic amines yield Schiff bases and facilitate the construction of nitrogen heterocycles, highlighting the compound's utility as a versatile building block in synthetic chemistry (Farouk, Ibrahim, & El-Gohary, 2021).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, thermal stability, and hydrophobicity, have been investigated, demonstrating their potential in various applications. For example, certain polyimides derived from related compounds exhibit good solubility in organic solvents, high thermal stability, and excellent hydrophobicity, indicating their suitability for advanced material applications (Huang, Chen, Mei, Li, Liu, & Wei, 2017).
科学的研究の応用
Synthesis and Structural Analysis
- A study by Bommeraa, Merugu, and Eppakayala (2019) developed a simple method to synthesize a related compound, N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and carried out docking studies on the synthesized product (Bommeraa, Merugu, & Eppakayala, 2019).
- Liu, He, and Ding (2007) synthesized a series of new 2-substituted thieno[3',2' :5,6]pyrido-[4,3-d]pyrimidin-4(3H)-one derivatives, including a compound structurally similar to 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine. Their study included X-ray analysis to confirm the structure (Liu, He, & Ding, 2007).
Antimicrobial Activity
- Mallikarjunaswamy, Bhadregowda, and Mallesha (2013) synthesized pyrimidine salts with chloranilic and picric acids, including derivatives of pyrimidin-2-amine, and evaluated their antibacterial and antifungal activities (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).
Quantum Chemical Characterization
- Traoré, Bamba, Ziao, Affi, and Koné (2017) investigated hydrogen bonding sites in pyrimidine compounds derivatives through quantum chemistry methods, which can be relevant for understanding the properties of 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine (Traoré et al., 2017).
Synthesis of Related Compounds
- Gan, Wu, Zhou, Liao, Zhu, and Zheng (2021) synthesized phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an intermediate in antitumor drugs, highlighting the potential application of similar compounds in medical research (Gan et al., 2021).
作用機序
For instance, compounds with chlorophenoxy groups are often used in the synthesis of fungicides . They might act by disrupting the normal functioning of fungi, although the exact target and mode of action can vary widely among different compounds.
As for pharmacokinetics, the compound’s solubility could play a significant role. The compound is reported to be insoluble in water but soluble in organic solvents like benzene . This could affect its absorption, distribution, metabolism, and excretion (ADME) properties, potentially limiting its bioavailability if administered orally.
特性
IUPAC Name |
4-[2-chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O/c17-10-1-3-11(4-2-10)22-12-5-6-13(14(18)9-12)15-7-8-20-16(19)21-15/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJPJGVHXSVUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)C3=NC(=NC=C3)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B2494478.png)
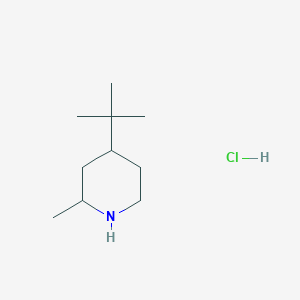
![1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494481.png)
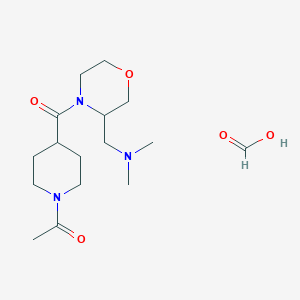
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2494484.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2494487.png)
![2-[2,4-dioxo-3-[2-oxo-2-(phenethylamino)ethyl]thieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2494490.png)
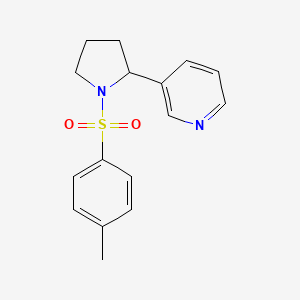
![7-Chloro-1-(3-methoxyphenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494493.png)

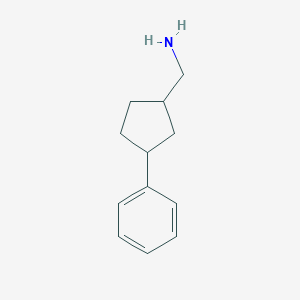
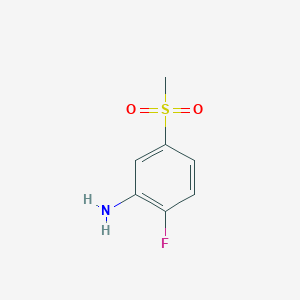
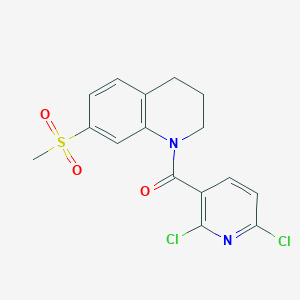
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2494501.png)